(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride
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Overview
Description
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to a methanamine backbone, forming a hydrochloride salt. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and phenylmethanamine.
Condensation Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with phenylmethanamine in the presence of a reducing agent to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-(2,4-dimethylphenyl)(phenyl)methanamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylamine (Aniline): A primary amine with a phenyl group.
Methamphetamine: A stimulant with a similar amine structure but different functional groups.
Amphetamine: A compound with a phenethylamine backbone.
Uniqueness
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both phenyl and 2,4-dimethylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H18ClN |
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Molecular Weight |
247.76 g/mol |
IUPAC Name |
(S)-(2,4-dimethylphenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H/t15-;/m0./s1 |
InChI Key |
JLTHKPNILNLNGW-RSAXXLAASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)N)C.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C.Cl |
Origin of Product |
United States |
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